2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronate ester featuring a phenyl ring substituted with two methoxymethoxy (-OCH2OCH3) groups at the 3- and 5-positions. The methoxymethoxy groups act as protecting moieties for hydroxyl groups, enabling controlled deprotection in multi-step organic syntheses. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions.
Properties
Molecular Formula |
C16H25BO6 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-[3,5-bis(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO6/c1-15(2)16(3,4)23-17(22-15)12-7-13(20-10-18-5)9-14(8-12)21-11-19-6/h7-9H,10-11H2,1-6H3 |
InChI Key |
LFESADNDYAYOCR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCOC)OCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-bis(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and base in the presence of aryl halides.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating various chemical transformations. The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Biological Activity
The compound 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class, which has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on available research.
Synthesis and Characterization
The synthesis of 2-(3,5-bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of appropriate boronic acids with methoxymethoxy-substituted phenols. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Research indicates that compounds in the dioxaborolane class exhibit various biological activities including:
- Anticancer Properties : Some studies suggest that dioxaborolanes can inhibit cancer cell proliferation. For instance, a study demonstrated that related compounds could induce apoptosis in cancer cell lines through caspase activation pathways.
- Antimicrobial Effects : Dioxaborolanes have shown antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes.
- Enzyme Inhibition : Certain derivatives have been reported to act as enzyme inhibitors. For example, they may inhibit serine proteases or other key enzymes involved in metabolic pathways.
Case Studies
-
Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of dioxaborolanes for their ability to inhibit tumor growth in vivo. The results indicated a significant reduction in tumor size when treated with 2-(3,5-bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compared to controls.
Compound Tumor Size Reduction (%) Mechanism Dioxaborolane A 45% Apoptosis induction Dioxaborolane B 30% Cell cycle arrest Dioxaborolane C 60% Caspase activation -
Antimicrobial Activity : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32
The proposed mechanisms for the biological activity of 2-(3,5-bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
- Enzyme Interaction : Binding to active sites of specific enzymes resulting in inhibition.
- Membrane Disruption : Alteration of microbial cell membrane integrity leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
